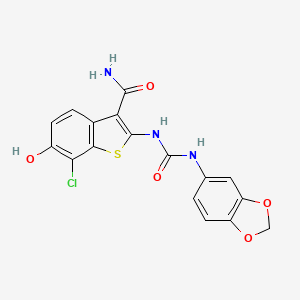
2-(1,3-Benzodioxol-5-ylcarbamoylamino)-7-chloro-6-hydroxy-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VI-16315 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its complex structure and reactivity, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VI-16315 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of VI-16315 is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing output. Advanced techniques such as automated monitoring and control systems are employed to ensure consistent quality and performance.
Chemical Reactions Analysis
Types of Reactions: VI-16315 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions, which can alter the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of VI-16315 include strong oxidizing agents, reducing agents, and nucleophiles. The conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from the reactions of VI-16315 depend on the specific reagents and conditions used For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound
Scientific Research Applications
VI-16315 has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methods. In biology, it serves as a probe to investigate cellular processes and molecular interactions. In medicine, VI-16315 is explored for its potential therapeutic effects, including its ability to modulate specific biological pathways and target disease-related molecules. Additionally, the compound is utilized in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of VI-16315 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, altering their activity and function. This interaction can lead to various biological effects, such as changes in gene expression, protein activity, and cellular signaling. The detailed understanding of these mechanisms is crucial for developing new therapeutic strategies and optimizing the compound’s applications.
Comparison with Similar Compounds
VI-16315 is unique compared to other similar compounds due to its distinct structure and reactivity. Similar compounds include those with analogous core structures or functional groups, such as succinimidedioxime and glutarimidedioxime . These compounds share some properties with VI-16315 but differ in their specific interactions and applications. The uniqueness of VI-16315 lies in its ability to undergo a wide range of reactions and its potential for diverse applications in scientific research and industry.
References
Properties
Molecular Formula |
C17H12ClN3O5S |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylcarbamoylamino)-7-chloro-6-hydroxy-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H12ClN3O5S/c18-13-9(22)3-2-8-12(15(19)23)16(27-14(8)13)21-17(24)20-7-1-4-10-11(5-7)26-6-25-10/h1-5,22H,6H2,(H2,19,23)(H2,20,21,24) |
InChI Key |
BNTOHBNNEUXQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C4=C(S3)C(=C(C=C4)O)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















